molecular formula C12H14N4O B7577140 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile

3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile

Cat. No. B7577140
M. Wt: 230.27 g/mol
InChI Key: BSKCNWOLFXYLHO-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a pyrazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Specifically, this compound may act as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound may help to reduce symptoms of psychosis and addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile has several biochemical and physiological effects. This compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its antipsychotic effects. Additionally, this compound may help to reduce drug-seeking behavior by modulating activity in the brain's reward system.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile for lab experiments is that it has a well-understood mechanism of action. This makes it easier to design experiments to test its effects. Additionally, this compound has been shown to have fewer side effects than traditional antipsychotic medications, which may make it a more attractive option for researchers. However, one limitation of this compound is that it is difficult and expensive to synthesize, which may limit its use in large-scale studies.

Future Directions

There are several potential future directions for research on 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dosing and duration of treatment for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile is a complex process that involves several steps. The first step is the synthesis of 8-azabicyclo[3.2.1]octan-3-one, which is then reacted with hydroxylamine hydrochloride to form 8-azabicyclo[3.2.1]octan-3-one oxime. This compound is then reacted with 2-cyanopyrazine to form 3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile.

Scientific Research Applications

3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile has been studied for its potential therapeutic properties. One area of research has been its potential as an antipsychotic agent. Studies have shown that this compound has a similar mechanism of action to traditional antipsychotic medications and may have fewer side effects. Additionally, this compound has been studied for its potential as a treatment for addiction, as it may help to reduce drug-seeking behavior.

properties

IUPAC Name

3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-11-12(15-4-3-14-11)16-8-1-2-9(16)6-10(17)5-8/h3-4,8-10,17H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCNWOLFXYLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=CN=C3C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile

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